molecular formula C17H15N3O3S B2864613 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone CAS No. 940984-54-3

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone

Cat. No.: B2864613
CAS No.: 940984-54-3
M. Wt: 341.39
InChI Key: VABNSTYAFANYOW-UHFFFAOYSA-N
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Description

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone is a complex organic compound characterized by its quinazoline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone typically involves multiple steps, starting with the preparation of the quinazoline core. One common approach is the condensation of 6,7-dimethoxyquinazolin-4-amine with appropriate thiols and pyridine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions at the quinazoline or pyridine rings can lead to the formation of new compounds.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone has several scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a tool for studying biological processes, particularly those involving quinazoline and pyridine derivatives.

  • Medicine: : The compound has potential therapeutic applications, including as an antitumor agent or in the treatment of cardiovascular diseases.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone is unique due to its specific structural features. Similar compounds include:

  • Quinazoline derivatives: : These compounds share the quinazoline core but may have different substituents.

  • Pyridine derivatives: : These compounds contain the pyridine ring but differ in their functional groups and overall structure.

The uniqueness of this compound lies in its combination of quinazoline and pyridine moieties, which can lead to distinct biological and chemical properties.

Properties

IUPAC Name

2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-1-pyridin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-15-7-11-13(8-16(15)23-2)19-10-20-17(11)24-9-14(21)12-5-3-4-6-18-12/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABNSTYAFANYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)SCC(=O)C3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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